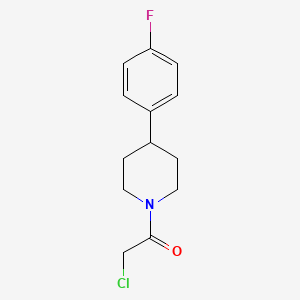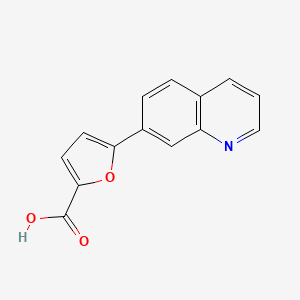
2-Chloro-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone is a chemical compound that is commonly referred to as CFPE. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. CFPE is a highly potent compound that has been shown to have a wide range of effects on the body, including both biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of CFPE is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. CFPE has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes. CFPE has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
CFPE has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. CFPE has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, CFPE has been shown to have potential therapeutic effects on neurological disorders such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CFPE in lab experiments is its high potency. CFPE is a highly potent compound that can be used at low concentrations, which can help reduce the cost of experiments. However, one of the limitations of using CFPE in lab experiments is its toxicity. CFPE has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CFPE. One area of research is the development of more potent and selective sigma-1 receptor ligands. Another area of research is the investigation of the potential therapeutic effects of CFPE on neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to investigate the potential use of CFPE as an anti-tumor agent.
Synthesemethoden
The synthesis of CFPE involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of piperidine with 4-fluorobenzaldehyde in the presence of a catalyst to form 4-(4-fluorophenyl)piperidine. This intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base to form CFPE. The final product is purified by recrystallization to obtain a high purity compound.
Wissenschaftliche Forschungsanwendungen
CFPE has been used in scientific research for its potential therapeutic properties. It has been shown to have a wide range of effects on the body, including both biochemical and physiological effects. CFPE has been studied for its potential use as an analgesic, anti-inflammatory, and anti-tumor agent. It has also been shown to have potential therapeutic effects on neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(4-fluorophenyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c14-9-13(17)16-7-5-11(6-8-16)10-1-3-12(15)4-2-10/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKAMYJSDWOSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)


![N-(furan-2-ylmethyl)-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7628169.png)
![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628177.png)
![2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B7628178.png)
![2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide](/img/structure/B7628198.png)
![2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid](/img/structure/B7628220.png)
